molecular formula C16H14N2O3 B11846445 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one CAS No. 120075-51-6

5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one

Cat. No.: B11846445
CAS No.: 120075-51-6
M. Wt: 282.29 g/mol
InChI Key: GIHADOFXEZJQGX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is a quinazolinone derivative characterized by a benzyloxy group at position 5 and a methoxy group at position 6 on the quinazolinone core. The benzyloxy group introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to hydroxyl or smaller alkoxy substituents.

Properties

CAS No.

120075-51-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-5-phenylmethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O3/c1-20-13-8-7-12-14(16(19)18-10-17-12)15(13)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

GIHADOFXEZJQGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CNC2=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Step Cyclization with 3-Chloro-4-fluoroaniline

A patent by WO2015188318A1 details a one-step cyclization method using 2-amino-5-hydroxy-4-methoxybenzonitrile (V) and 3-chloro-4-fluoroaniline (VI). The reaction employs N,N-dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent in acetic acid at 80°C for 18 hours, yielding 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (VII). While this method targets a related quinazoline derivative, analogous conditions can be adapted for 5-(benzyloxy)-6-methoxyquinazolin-4(1H)-one by substituting the benzyloxy-protected precursor.

Key Reaction Parameters

ParameterValue
Temperature80°C
Time18 hours
SolventAcetic acid
Cyclizing AgentDMF-DMA
Yield~80%

This approach highlights the utility of DMF-DMA in facilitating cyclization without requiring harsh acidic conditions.

Acylation-Dehydration-Condensation Sequence

Synthesis via Anthranilic Acid Derivatives

The MDPI study on quinazolin-4-one derivatives outlines a three-step pathway:

  • Acylation : 6-Bromoanthranilic acid is acylated with acid chlorides to form amides.

  • Dehydration : Heating with acetic anhydride converts amides to benzoxazinones.

  • Condensation : Reaction with amines followed by intramolecular cyclization yields 2,6-disubstituted quinazolin-4-ones.

Adapting this method, this compound can be synthesized by selecting 5-benzyloxy-6-methoxyanthranilic acid as the starting material. Pd-catalyzed Suzuki–Miyaura coupling or Buchwald amination introduces substituents at the 6-position.

Example Protocol

  • Step 1 : Acylation of 5-benzyloxy-6-methoxyanthranilic acid with acetyl chloride.

  • Step 2 : Dehydration at 120°C with acetic anhydride.

  • Step 3 : Condensation with benzylamine under microwave irradiation (120°C, 20 minutes).

Benzyloxy Group Introduction via Protective Strategies

Benzylation of Hydroxyquinazolinones

The Chinese patent CN102030705A describes benzyl protection for hydroxy groups in quinoline derivatives. For quinazolinones, a similar approach involves:

  • Nitration of 4-hydroxy-6-methoxyquinazolin-4(1H)-one.

  • Benzylation using benzyl bromide in the presence of potassium carbonate.

  • Reduction of the nitro group to amine, followed by cyclization.

Optimized Conditions

  • Benzylation Agent : Benzyl bromide (1.2 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 60°C, 6 hours

  • Yield : >85%

Microwave-Assisted Synthesis

Enhanced Cyclization Efficiency

Microwave irradiation (MWI) significantly accelerates quinazolinone synthesis. As reported in PMC7705381, intramolecular heterocyclization of 2-benzimidazoylbenzamides under MWI (30–45 minutes) achieves moderate yields using SiO₂-MnO₂ as a solid matrix. Applying this to this compound:

MWI Protocol

  • Substrate : 5-benzyloxy-6-methoxy-2-aminobenzamide

  • Conditions : 150°C, 30 minutes, solvent-free

  • Catalyst : SiO₂-MnO₂

  • Yield : 65–70%

One-Pot Dimroth Rearrangement

Streamlined Synthesis from Anthranilic Acid

PMC9318802 details a one-pot method for 2-aminoquinazolin-4-(3H)-ones using anthranilic acid and phenylcyanamide. The Dimroth rearrangement in NaOH/EtOH/H₂O (1:1) converts intermediates to the desired quinazolinone. For 5-(benzyloxy)-6-methoxy derivatives:

Steps

  • React anthranilic acid with benzyl-protected phenylcyanamide.

  • Perform Dimroth rearrangement at 80°C for 2 hours.

  • Isolate via crystallization (ethanol/water).

Advantages

  • Overall Yield : 54–77%

  • No Column Chromatography : Reduces purification complexity.

Analytical Validation and Characterization

Spectroscopic Confirmation

Successful synthesis requires validation via:

  • ¹H NMR : Key peaks include δ 5.02 (s, 2H, benzyloxy CH₂), δ 3.87 (s, 3H, methoxy), and δ 9.61 (s, 1H, NH).

  • ¹³C NMR : Carbons at δ 156.52 (C=O), δ 71.11 (benzyloxy CH₂), and δ 56.34 (methoxy).

  • HPLC Purity : >95% achieved via crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-(Hydroxy)-6-methoxyquinazolin-4(1H)-one.

    Reduction: Formation of 5-(Benzyloxy)-6-methoxydihydroquinazolin-4(1H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antibacterial Properties
Quinazolinone derivatives, including 5-(benzyloxy)-6-methoxyquinazolin-4(1H)-one, have shown significant antibacterial activity. A study synthesized various quinazolinone derivatives and evaluated their efficacy against different bacterial strains. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antibiotic agents .

Antiviral Activity
Research has demonstrated that quinazolinone compounds exhibit antiviral properties. For instance, derivatives have been tested against various viruses, showing promising results in inhibiting viral replication. The mechanism involves interference with viral enzymes or host cell pathways essential for viral propagation .

Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies indicate that certain quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, structural modifications of quinazolinones have led to enhanced potency against cancer cell lines .

Mechanistic Insights

Enzyme Inhibition
this compound acts as an inhibitor of various enzymes, including histone deacetylases (HDACs) and monoamine oxidase (MAO). These enzymes play crucial roles in cellular regulation and metabolism. Inhibiting these enzymes can lead to altered gene expression profiles, which is beneficial in treating diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinazolinone derivatives. They have been shown to inhibit MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's disease. By inhibiting this enzyme, the compounds may help mitigate oxidative stress and improve neuronal survival .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the formation of the quinazolinone core followed by functionalization with benzyloxy and methoxy groups. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the quinazolinone ring can significantly influence biological activity. For instance, substituents on the benzyl group or variations in the methoxy group can enhance antibacterial or anticancer efficacy .

Case Studies

Study Objective Findings
Study on Antibacterial ActivityEvaluate antibacterial efficacyDemonstrated significant inhibition of bacterial strains
Antiviral StudiesAssess antiviral potentialShowed effectiveness against viral replication
Anticancer ResearchInvestigate anticancer propertiesInduced apoptosis in cancer cells; inhibited tumor growth
Enzyme Inhibition AnalysisExamine enzyme inhibitory effectsInhibited HDACs and MAO-B; potential for neuroprotection

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent positions, functional groups, and core structures. Key examples include:

Compound Name CAS Number Substituents Similarity Score Key Differences
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one (Target) - 5-benzyloxy, 6-methoxy - Reference compound
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one 286371-64-0 6-benzyloxy, 7-methoxy 0.90 Positional isomer; benzyloxy/methoxy at 6/7 vs. 5/6
6-Methoxy-7-hydroxyquinazolin-4-one 162012-72-8 6-methoxy, 7-hydroxy 0.96 Hydroxy group at position 7 instead of benzyloxy
6,7-Dimethoxyquinazolin-4(1H)-one 13794-72-4 6-methoxy, 7-methoxy 0.96 Methoxy groups at both positions 6 and 7
4-Oxo-1,4-dihydroquinazoline-6-carboxamide 150454-06-1 6-carboxamide 0.81 Carboxamide substituent introduces hydrogen-bonding capacity

Physicochemical and Pharmacological Implications

  • Positional Isomerism : The 5-benzyloxy-6-methoxy configuration (target) vs. 6-benzyloxy-7-methoxy (CAS 286371-64-0) may alter binding to biological targets due to steric and electronic effects .
  • Carboxamide Derivatives : Compounds like CAS 150454-06-1 exhibit distinct solubility and binding profiles due to the polar carboxamide group, suggesting divergent therapeutic applications .

Biological Activity

5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazolinone Derivatives

Quinazolinones are a class of compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound this compound is structurally characterized by the presence of a benzyloxy group at position 5 and a methoxy group at position 6, which may enhance its lipophilicity and bioavailability compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression. For instance, quinazolinone derivatives have been reported to inhibit mTOR signaling pathways, which are crucial for cell growth and proliferation .
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazolinone derivatives. Key findings include:

  • Substituent Effects : The presence of bulky groups in specific positions can enhance biological activity. For example, modifications at the benzyloxy position have been shown to improve anticancer efficacy .
  • Activity Profiles : Compounds with similar structures exhibit varying degrees of potency against different cancer cell lines. For instance, quinazolinones have shown IC50 values ranging from low nanomolar to micromolar concentrations against various tumor types .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity IC50 Value Target Reference
Anticancer0.36 - 40.90 μMEGFR inhibition
mTOR InhibitionLow micromolarmTOR signaling pathway
AntimicrobialVariesBacterial cell proliferation
DPP-4 InhibitionVariesGlucose homeostasis

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of quinazolinones, including this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and colorectal cancer (HCT-116). The mechanism involved apoptosis induction through caspase activation .
  • Enzyme Inhibition Studies : Molecular docking studies indicated that the compound effectively binds to active sites of kinases involved in cancer signaling pathways. This binding affinity was supported by biochemical assays that confirmed its inhibitory effects on target enzymes with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research has shown that quinazolinone derivatives possess notable antibacterial activity against various strains, suggesting potential applications in treating infections .

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst Choice : Silver carbonate (Ag₂CO₃) in DMF improves alkylation efficiency .
  • Temperature : Cyclization at 100–120°C optimizes ring formation.
  • Purification : Recrystallization from ethanol/water yields pure product (14% over two steps) .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the benzyloxy group shows aromatic protons at δ 7.4–7.6 ppm, while the methoxy group appears as a singlet at δ 3.8–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 297 [M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis : Compare observed values (e.g., 246–247°C) with literature to assess purity .

What strategies are effective for modifying substituents on the quinazolinone core to enhance bioactivity?

Advanced Research Question
Experimental Design :

  • Position-Specific Modifications :
    • Benzyloxy Group : Replace with alkyl/aryl groups via nucleophilic substitution (e.g., using Ag₂CO₃ and alkyl halides) .
    • Methoxy Group : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties .
  • Biological Assay Integration : Screen analogs against target enzymes (e.g., tyrosine kinase) using fluorescence polarization or SPR .

Q. Data Interpretation :

  • Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

Advanced Research Question
Troubleshooting Framework :

Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Solubility Considerations : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

Metabolic Stability : Perform microsomal stability assays to compare in vitro vs. in vivo efficacy .

Example : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

What reaction optimization techniques can improve the yield of this compound?

Advanced Research Question
Experimental Optimization Table :

ParameterMethod A ()Method B ()
CatalystAg₂CO₃Piperidine
SolventDMFEthanol
Temperature80°CReflux
Yield14%88–96%

Q. Recommendations :

  • Use high-throughput screening to test solvent/catalyst combinations.
  • Employ microwave-assisted synthesis to reduce reaction time .

How do researchers select analytical methods for purity assessment of quinazolinone derivatives?

Basic Research Question
Decision Matrix :

  • Purity > 95% : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Trace Impurities : LC-MS to identify byproducts (e.g., dealkylated intermediates).
  • Polymorphism : X-ray diffraction for crystal structure confirmation .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question
Key Issues :

  • Exothermic Reactions : Control temperature during benzyloxy group introduction to avoid side reactions.
  • Cost-Efficiency : Replace Ag₂CO₃ with cheaper bases (e.g., K₃PO₄) without compromising yield .
  • Waste Management : Recover DMF via distillation and reuse in subsequent batches.

How can computational methods predict the bioactivity of novel quinazolinone analogs?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB: 1M17) .
  • QSAR Models : Train models on datasets with >50 analogs to predict logP and IC₅₀ values .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

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